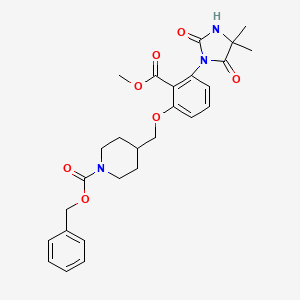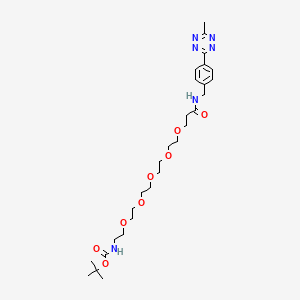![molecular formula C28H29BrF3N3O2 B14034090 3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a bromine atom, a trifluoromethyl group, and a bipiperidinylmethyl moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the quinoline ring system .
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination, trifluoromethyl iodide in the presence of a base for trifluoromethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives .
Scientific Research Applications
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes . Additionally, the presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the bromine and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, trifluoromethyl group, and bipiperidinylmethyl moiety enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C28H29BrF3N3O2 |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
7-bromo-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C28H29BrF3N3O2/c29-20-7-8-22-24(16-20)33-26(18-5-4-6-19(15-18)28(30,31)32)23(25(22)27(36)37)17-34-13-9-21(10-14-34)35-11-2-1-3-12-35/h4-8,15-16,21H,1-3,9-14,17H2,(H,36,37) |
InChI Key |
BSFPMSVODVLULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
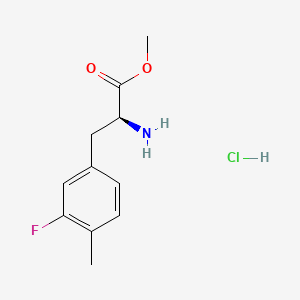
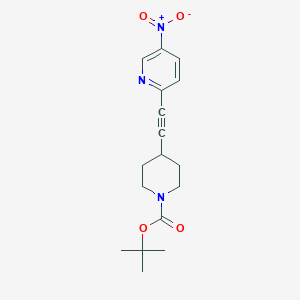






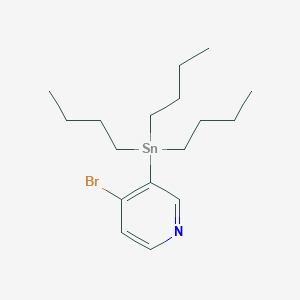
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)

